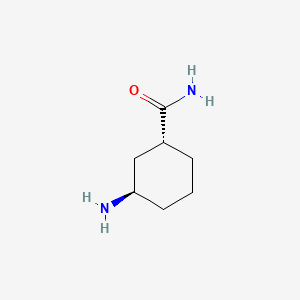
(1R,3R)-3-Aminocyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide typically involves the reduction of corresponding nitro compounds or the amination of cyclohexanecarboxylic acid derivatives. One common method includes the catalytic hydrogenation of 3-nitro-cyclohexanecarboxylic acid amide under mild conditions using palladium on carbon as a catalyst . Another approach involves the use of primary amines and nitro compounds with various methylating agents such as methanol, formaldehyde, and dimethyl carbonate .
Industrial Production Methods
Industrial production of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include cyclohexanone derivatives, primary and secondary amines, and substituted cyclohexane compounds .
Scientific Research Applications
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme . It may also interact with receptors or ion channels, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide: A stereoisomer with different reactivity and biological activity.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but varying functional groups.
Uniqueness
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its stereoisomers and other similar compounds .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 |
InChI Key |
FNMALDXUUZQFPN-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















